N-Butyrylamino vs. N-Butyl Substitution: Physicochemical and Structural Differentiation
The target compound (CAS 58553-11-0) differs from its closest commercially available analog, 1-butyl-4,4,6-trimethyl-3H-pyrimidine-2-thione (CAS 37929-28-5), by replacement of a simple N-butyl group with an N-butyrylamino (–NH–CO–C3H7) moiety [1]. This structural modification increases molecular weight from 212.35 to 241.36 Da and introduces a carbonyl oxygen, adding one hydrogen-bond acceptor (total HBA count increases from 2 to 4) and raising the topological polar surface area (tPSA) from approximately 20–25 Ų (estimated for N-butyl analog) to 45.23 Ų [2]. The computed logP shifts from ~1.8–2.0 (N-butyl analog) to 1.18 (target), representing a measurable decrease in lipophilicity that impacts membrane permeability predictions and solubility profiles [2].
| Evidence Dimension | Physicochemical properties: MW, logP, HBA, tPSA |
|---|---|
| Target Compound Data | MW 241.36 Da; logP 1.175; HBA 4; tPSA 45.23 Ų |
| Comparator Or Baseline | 1-Butyl-4,4,6-trimethyl-3H-pyrimidine-2-thione (CAS 37929-28-5): MW 212.35 Da; logP ~1.9 (estimated); HBA 2; tPSA ~22 Ų (estimated) |
| Quantified Difference | ΔMW +29.01 Da; ΔlogP approximately –0.7; ΔHBA +2; ΔtPSA approximately +23 Ų |
| Conditions | Computed physicochemical properties from ZINC database and PubChem; logP computed via atomic-level partition coefficient method |
Why This Matters
The substantial difference in hydrogen-bonding capacity and lipophilicity between the target and its N-butyl analog means that experimental outcomes—including solubility, membrane permeability, protein binding, and pharmacokinetic behavior—cannot be extrapolated from one to the other, necessitating compound-specific procurement for reproducible research.
- [1] PubChem. 2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl- (CAS 37929-28-5). MW 212.35, C11H20N2S. View Source
- [2] ZINC Database. ZINC000026664569: logP 1.175, tPSA 45.23, HBA 4, MW 241.36. View Source
